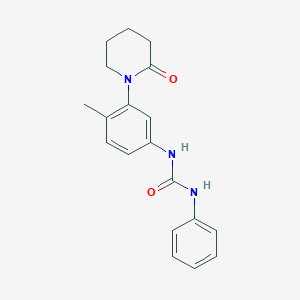

1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

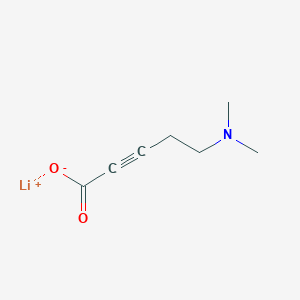

The synthesis of compounds related to 1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea often involves the formation of key intermediates such as 2-oxopiperidines. For instance, N-alkyl substituted 4-phenyl-1,2,5,6-tetrahydropyridines are converted to 3,4-dihydroxy-2-oxopiperidines under specific conditions, highlighting a method for creating structurally similar compounds (Soldatenkov et al., 1996). Moreover, the X-ray powder diffraction data for related compounds underscore the importance of crystallographic analysis in confirming the synthesis of targeted molecular structures (Wang et al., 2017).

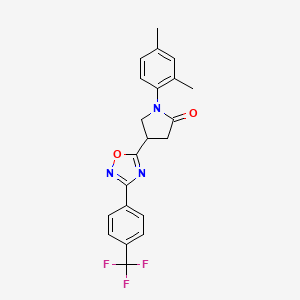

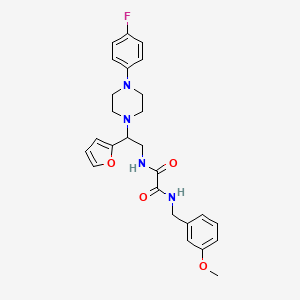

Molecular Structure Analysis

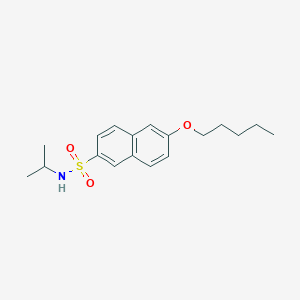

Detailed molecular structure analysis is crucial for understanding the chemical behavior of compounds. Studies using X-ray crystallography provide insights into the conformation and arrangement of molecules, as seen in research involving 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea, which may share structural similarities with the compound (Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds like 1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea often result in the formation of novel structures with distinct properties. The oxidative reactions of azines leading to ketohydroxylation are examples of such transformations (Soldatenkov et al., 1996).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are typically characterized using techniques like X-ray diffraction. This data is essential for the identification and further application of these substances in various fields of chemistry (Wang et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is vital for exploring the potential applications of these compounds. Research on similar compounds provides a foundation for predicting the behavior of 1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea in various chemical environments (Saeed et al., 2010).

科学的研究の応用

Comparative Toxicity Mechanisms

Research into structurally related compounds like 1-methyl-4-phenylpyridine (MPP+), a neurotoxin, helps understand the mechanisms of cytotoxicity, providing insights into the generation of reactive oxygen species and the role of antioxidants in mitigating cell death. This knowledge is crucial for developing therapeutic strategies against diseases characterized by oxidative stress and cell death, such as Parkinson's Disease (Di Monte et al., 1986).

Neuroprotective Effects

The study of MPP+-induced apoptosis in neuronal cells has shed light on the molecular signalling mechanisms linking iron, reactive oxygen species, and apoptosis. This research contributes to the development of potential treatments for neurodegenerative diseases by identifying protective factors like antioxidants that can prevent neuronal cell death (Kalivendi et al., 2003).

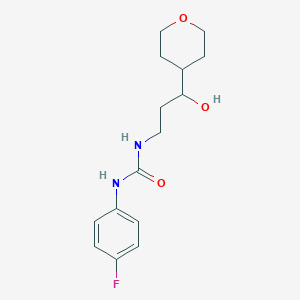

Environmental Degradation of Herbicides

Investigations into the degradation of phenylurea herbicides, such as isoproturon, in soil environments help assess their leaching risk to groundwater. Understanding the factors that affect the degradation rate, including temperature and water content, is essential for environmental safety and the development of more sustainable agricultural practices (Alletto et al., 2006).

Advanced Material Synthesis

Research on compounds with similar structures contributes to the field of materials science, such as the development of anticoagulants through the synthesis of complex intermediates. This work is vital for creating new drugs and understanding the crystallographic properties of medicinal compounds (Wang et al., 2017).

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.

特性

IUPAC Name |

1-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-10-11-16(13-17(14)22-12-6-5-9-18(22)23)21-19(24)20-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIXERVHOZMOSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)

![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)

![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)